molecular formula C18H17ClN2O2 B2911576 N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-cyanobenzamide CAS No. 1788559-81-8

N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-cyanobenzamide

Cat. No. B2911576
CAS RN: 1788559-81-8
M. Wt: 328.8
InChI Key: KICAHJRSRBZZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-cyanobenzamide, commonly known as ML352, is a chemical compound that belongs to the benzamide class of molecules. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Mechanism Of Action

The mechanism of action of ML352 is primarily through the inhibition of Hsp70. Hsp70 is a chaperone protein that plays a crucial role in protein folding, transport, and degradation. It is overexpressed in many cancer cells and helps them survive under stress conditions. ML352 binds to Hsp70 and disrupts its function, leading to the accumulation of misfolded proteins and ultimately cancer cell death. ML352 also disrupts the bacterial cell membrane and inhibits essential enzymes, leading to bacterial cell death.
Biochemical and Physiological Effects:
ML352 has been shown to have a range of biochemical and physiological effects. It inhibits the growth of cancer cells and has antimicrobial activity against a range of bacterial and fungal pathogens. ML352 also disrupts the bacterial cell membrane and inhibits essential enzymes, leading to bacterial cell death. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

ML352 has several advantages for lab experiments. It is a well-characterized compound with a defined mechanism of action, making it suitable for use in a range of assays. It has been shown to have minimal toxicity to normal cells, making it a safer alternative to many existing chemotherapeutic agents. However, there are also limitations to using ML352 in lab experiments. It is a relatively new compound, and further studies are needed to fully understand its potential applications. The synthesis method is complex and requires specialized equipment, making it challenging to produce large quantities of the compound.

Future Directions

For the study of ML352 include further understanding of its potential therapeutic applications, optimization of the synthesis method, and development of analogs to improve its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of ML352 involves a multi-step process, starting with the reaction of 3-chlorobenzaldehyde with 2-methoxypropylamine to form 2-(3-chlorophenyl)-2-methoxypropylamine. This intermediate is then reacted with 3-cyanobenzoyl chloride in the presence of a base to yield ML352. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.

Scientific Research Applications

ML352 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells, particularly in breast and prostate cancer, by targeting a specific protein called heat shock protein 70 (Hsp70). Hsp70 is overexpressed in many cancer cells and plays a crucial role in their survival and proliferation. ML352 binds to Hsp70 and disrupts its function, leading to cancer cell death. ML352 has also been shown to have antimicrobial activity against a range of bacterial and fungal pathogens. It works by disrupting the bacterial cell membrane and inhibiting essential enzymes, leading to bacterial cell death.

properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-18(23-2,15-7-4-8-16(19)10-15)12-21-17(22)14-6-3-5-13(9-14)11-20/h3-10H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICAHJRSRBZZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide

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